1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea
Description
1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea is a urea derivative featuring a bipyridine moiety linked via a methyl group to the urea backbone. The compound’s structure includes a 3-phenylurea core substituted at the 1-position with a [2,3'-bipyridin]-4-ylmethyl group. Bipyridine derivatives are notable for their coordination chemistry and applications in medicinal and agrochemical research due to their ability to engage in π-π stacking, hydrogen bonding, and metal chelation .
Properties
IUPAC Name |
1-phenyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h1-11,13H,12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGVAXDJXVMNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through coupling reactions such as the Suzuki, Stille, or Negishi coupling. These reactions involve the use of palladium or nickel catalysts to couple pyridine derivatives.
Attachment of the Phenylurea Group: The phenylurea group can be introduced by reacting the bipyridine derivative with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:
Substitution: The phenylurea group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea involves its interaction with metal ions and biological targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Chloropyridin-4-yl)-3-phenylurea
Structure : The substituent at the 1-position is a 2-chloropyridin-4-yl group, differing from the bipyridinylmethyl group in the target compound.
Biological Activity : This compound (referred to in ) accelerates fruit softening in kiwifruit by enhancing cell wall degradation enzymes like polygalacturonase (PG) and cellulase (Cx). It reduces fruit storability, with higher concentrations (20 mg/L) exacerbating softening .
Key Differences :
- The chloropyridine substituent introduces electronegative and steric effects, likely enhancing interaction with plant cell wall enzymes.
1-(4-{2-[(6-{4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]phenyl}furo[2,3-d]pyrimidin-4-yl)amino]ethyl}phenyl)-3-phenylurea
Structure: This compound (from ) features a furopyrimidine-piperidine-ethoxy-phenyl substituent, creating a bulkier and more complex structure compared to the bipyridinylmethyl group. Key Differences:
- The extended substituent may improve solubility or receptor specificity but could reduce cell permeability compared to the target compound’s bipyridine group.
Structural and Functional Comparison Table
*Calculated based on structural formulas.
Research Findings and Implications
- Agrochemical Context : The chloropyridine analog’s role in fruit softening highlights the impact of electron-withdrawing substituents on enzyme activity. Replacement with a bipyridinylmethyl group may reduce agrochemical efficacy but open avenues for metal-mediated biological interactions .
- Medicinal Chemistry Potential: The bipyridine moiety’s chelation capacity could position the target compound for development in anticancer or antimicrobial therapies, where metal coordination is critical. In contrast, the furopyrimidine-piperidine analog’s structure aligns with kinase inhibitor design .
- Structure-Activity Relationship (SAR) :
- Chlorine vs. Bipyridine : Chlorine’s electronegativity may favor polar interactions, while bipyridine’s aromaticity supports hydrophobic binding.
- Complexity vs. Simplicity : The furopyrimidine analog’s complexity may enhance target specificity but complicate synthesis compared to the target compound’s simpler bipyridine group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
